METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-nitro-9-oxo-10H-acridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c1-22-15(19)9-6-7-11(17(20)21)12-13(9)16-10-5-3-2-4-8(10)14(12)18/h2-7H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEJXTKPWSSTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563864 | |
| Record name | Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139677-51-3 | |
| Record name | Methyl 1-nitro-9-oxo-9,10-dihydroacridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Green Chemistry Principles Applied to Synthetic Route Design for Acridine Derivatives
The traditional synthesis of acridine (B1665455) and acridone (B373769) derivatives, particularly via the Ullmann reaction, often requires harsh conditions, such as high temperatures (frequently over 200°C), stoichiometric amounts of copper, and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.orgwikipedia.org These conditions pose environmental and safety concerns. Consequently, significant research has been directed toward developing more sustainable and environmentally friendly synthetic routes guided by the principles of green chemistry. nih.govresearchgate.net
Key green chemistry strategies applied to acridone synthesis include:
Energy Efficiency and Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating. semanticscholar.org For acridone derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved product yields. ias.ac.inresearchgate.net This method promotes efficient and uniform heating, minimizing thermal degradation and side reactions. semanticscholar.org
Use of Safer Solvents: A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. One-pot, three-component reactions for the synthesis of acridine derivatives have been successfully carried out in water, an environmentally benign solvent. This approach avoids the use of toxic, volatile organic compounds (VOCs) that are common in traditional methods.
Catalysis and Atom Economy: Modern approaches focus on using catalytic amounts of reagents instead of stoichiometric quantities to improve atom economy and reduce waste. The development of ligand-free or reusable catalytic systems for Ullmann-type couplings is an active area of research. nih.govresearchgate.net Furthermore, designing one-pot, multi-component reactions enhances process efficiency by combining several steps without isolating intermediates, thereby saving resources and reducing waste generation.
| Parameter | Traditional Method (e.g., Classic Ullmann) | Green Chemistry Approach |
|---|---|---|
| Heating | Conventional heating, often for many hours. wikipedia.org | Microwave irradiation, reactions in minutes. semanticscholar.orgias.ac.in |
| Solvent | High-boiling, toxic solvents (e.g., DMF, Nitrobenzene). wikipedia.org | Environmentally benign solvents like water or solvent-free conditions. |
| Reaction Time | Often >10 hours. ias.ac.in | Typically 5-20 minutes. ias.ac.in |
| Energy Consumption | High, due to prolonged heating at high temperatures. | Low, due to rapid reaction times and efficient energy transfer. |
| Process | Multi-step with isolation of intermediates. | One-pot, multi-component reactions are favored. |
Molecular Target Engagement and Mechanism of Action Studies of Methyl 1 Nitro 9 Oxo 4 Acridinecarboxylate
DNA Interaction Mechanisms of METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE
The planar tricyclic ring system of the acridine (B1665455) scaffold is a well-established DNA intercalating motif. It is hypothesized that this compound follows this general mechanism, inserting its planar chromophore between the base pairs of the DNA double helix. The substituents on the acridine ring, namely the methyl ester at position 4 and the nitro group at position 1, are expected to modulate the electronic properties and steric factors influencing this interaction.
Biophysical Characterization of DNA Intercalation Modes and Binding Affinity
For acridine derivatives, UV-Vis spectroscopy typically reveals a bathochromic (red) shift and hypochromism in the main absorption band upon binding to DNA. nih.gov This phenomenon is indicative of the intercalation of the acridine ring into the hydrophobic environment between DNA base pairs.
Fluorescence spectroscopy is another powerful tool to probe DNA binding. The fluorescence of acridine compounds is often quenched in the presence of DNA, which can be attributed to the close proximity of the fluorophore to the DNA bases, leading to energy transfer. The extent of quenching can be used to determine binding constants. Studies on various N-substituted acridine-9-amines have demonstrated that their fluorescence emission intensities decrease in the presence of calf thymus DNA (CT-DNA), suggesting an intercalative binding mode. nih.gov
Table 1: Expected Spectroscopic Changes for Acridine-DNA Interaction
| Spectroscopic Technique | Expected Observation | Implication |
|---|---|---|
| UV-Visible Spectroscopy | Bathochromic Shift (Red Shift) | Stabilization of the excited state of the acridine chromophore upon intercalation. |
| Hypochromism (Decrease in Molar Absorptivity) | Stacking interactions between the acridine ring and DNA base pairs. |
| Fluorescence Spectroscopy | Quenching of Fluorescence Intensity | Energy transfer between the excited acridine and DNA bases, indicative of close association. |
Hydrodynamic methods provide evidence for the classical intercalation model. When a small molecule intercalates between DNA base pairs, it causes the DNA helix to lengthen and become more rigid. This leads to an increase in the viscosity of the DNA solution. Viscometry experiments are therefore a definitive tool to confirm an intercalative binding mode. Similarly, sedimentation experiments can show an increase in the sedimentation coefficient of DNA upon binding to an intercalator due to the change in DNA conformation.
Influence on DNA Conformation and Topology (e.g., Supercoiled DNA Relaxation Assays, Gel Electrophoresis)
Intercalating agents unwind the DNA helix at the site of binding. This unwinding can be detected by its effect on the topology of supercoiled circular DNA. nih.gov In a supercoiled DNA relaxation assay, an intercalator will cause the unwinding of the supercoiled plasmid DNA, leading to a change in its electrophoretic mobility on an agarose (B213101) gel. researchgate.netresearchgate.net The extent of unwinding can be quantified and is characteristic of the intercalating agent. It is anticipated that this compound would exhibit such activity, consistent with its presumed intercalative nature.
Specificity of DNA Sequence Recognition and Minor/Major Groove Interactions
The specificity of DNA sequence recognition by acridine derivatives is often modest. While some derivatives show a preference for G-C or A-T rich regions, this is not a universal feature. The substituents on the acridine ring play a crucial role in determining any sequence preference. For instance, side chains can interact with the edges of the base pairs in either the major or minor groove, conferring a degree of sequence recognition. Without specific experimental data for this compound, its sequence preference remains speculative.
Formation of Covalent Adducts with DNA (if applicable to this compound class)
The presence of a nitro group at the 1-position of the acridine ring introduces the possibility of forming covalent adducts with DNA upon metabolic activation. nih.gov For some 1-nitroacridine derivatives, such as Nitracrine (Ledakrin), it is believed that their biological activity involves the reduction of the nitro group to a reactive intermediate that can then form a covalent bond with DNA, leading to DNA cross-linking. nih.gov This covalent modification would be a critical aspect of its mechanism of action, potentially leading to more permanent DNA damage. However, whether this compound undergoes such activation and forms covalent DNA adducts requires dedicated experimental investigation. nih.govnih.gov
Topoisomerase Inhibition Profiles
Acridine derivatives are well-documented inhibitors of topoisomerases, enzymes crucial for managing DNA topology during various cellular processes. tandfonline.com These compounds can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA, leading to an accumulation of DNA strand breaks. tandfonline.com The planar acridine core is a key structural feature that allows these molecules to intercalate between DNA base pairs. nih.gov
Table 1: Illustrative Topoisomerase I Inhibitory Activity of Related Acridine Derivatives
| Compound | Target | Assay | IC50 (µM) |
|---|---|---|---|
| Acridine Derivative 17a | Topoisomerase I | Relaxation Assay | ~2.5 |
| Acridine Derivative 17b | Topoisomerase I | Relaxation Assay | ~5 |
Data is illustrative and based on findings for 3,9-disubstituted acridines. mdpi.com
The acridine scaffold is a classic feature of many Topoisomerase II inhibitors. tandfonline.com These agents interfere with the enzyme's ability to manage DNA supercoiling and decatenate intertwined DNA circles. Amsacrine, a notable acridine derivative, functions as a Topoisomerase II poison. nih.gov The inhibitory activity can be evaluated using DNA decatenation assays, which measure the enzyme's ability to separate catenated DNA networks, and cleavage complex assays that quantify the formation of stabilized enzyme-DNA complexes. For some 3,9-disubstituted acridines, inhibition of Topoisomerase IIα has been observed. mdpi.com
Table 2: Illustrative Topoisomerase IIα Inhibitory Activity of Related Acridine Derivatives
| Compound | Target | Assay | Activity |
|---|---|---|---|
| Acridine Derivative 17a | Topoisomerase IIα | Decatenation Assay | Inhibition at 5 µM |
| Acridine Derivative 17b | Topoisomerase IIα | Decatenation Assay | Inhibition at 5 µM |
Data is illustrative and based on findings for 3,9-disubstituted acridines. mdpi.com
The planar tricyclic structure of the acridine core is fundamental to its role as a DNA intercalator. nih.gov This intercalation places the molecule in proximity to the topoisomerase active site, facilitating the stabilization of the cleavage complex. The specific substituents on the acridine ring significantly influence this interaction.
The 1-nitro group, being an electron-withdrawing group, can modulate the electronic properties of the acridine ring, potentially affecting its intercalation affinity and interaction with the enzyme-DNA complex. Studies on 1-nitroacridine derivatives have indicated that this group is crucial for their biological activity, which may be linked to their ability to form adducts that interfere with topoisomerase action.
Interaction with Other Nuclear and Cytoplasmic Macromolecules
Beyond topoisomerases, the chemical structure of this compound suggests potential interactions with other macromolecules within the cell.
Many small molecule drugs bind to serum albumin, the most abundant protein in blood plasma, which affects their distribution and bioavailability. nih.gov Acridine derivatives have been shown to interact with human serum albumin (HSA), often through hydrophobic and electrostatic interactions. nih.gov While specific binding constants for this compound are not available, related acridine N-acylhydrazone derivatives have demonstrated binding to HSA. nih.gov The binding affinity is often characterized by the binding constant (Kb).
Table 3: Illustrative Binding Constants of Related Acridine Derivatives to Human Serum Albumin (HSA)
| Compound | Method | Binding Constant (Kb) (M⁻¹) |
|---|---|---|
| Acridine-benzohydrazide 3a | Fluorescence Quenching | 2.54 |
| Acridine-benzohydrazide 3b | Fluorescence Quenching | 3.18 x 10³ |
Data is illustrative and based on findings for acridine N-acylhydrazone derivatives. nih.gov
Interactions with histones, the core proteins of nucleosomes, are also conceivable given the DNA-intercalating nature of the acridine core. Such interactions could potentially modulate chromatin structure and gene expression, although specific studies on this compound are lacking.
The ability of acridine derivatives to intercalate is not limited to DNA; they can also bind to RNA structures. mdpi.comnih.gov For example, 9-aminoacridine (B1665356) has been shown to bind to RNA, which may contribute to its ability to inhibit ribosome biogenesis by affecting pre-rRNA processing. mdpi.com The planar acridine core can stack between RNA base pairs, and this interaction can be influenced by the side chains.
This RNA binding capability suggests that this compound could potentially interact with various types of RNA and, by extension, ribonucleoprotein (RNP) complexes, which are assemblies of RNA and protein. innovativegenomics.org Such interactions could have implications for various cellular processes that are dependent on RNP function, such as splicing, translation, and RNA transport. However, specific experimental data on the interaction of this particular compound with RNA and RNPs is needed to confirm this potential.
Modulation of Cellular Oxidative Stress and Redox Pathways
While direct experimental studies on the effects of this compound on cellular oxidative stress and redox pathways are not extensively available in public literature, the chemical structure, featuring both an acridone (B373769) core and a nitro group, suggests a high potential for interaction with cellular redox systems. The biological activities of structurally similar acridone and nitroaromatic compounds provide a framework for understanding the likely mechanisms by which this compound may modulate oxidative stress. These mechanisms often involve the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and the perturbation of endogenous antioxidant systems, such as the glutathione (B108866) (GSH) pathway.
Acridone derivatives have been shown to induce oxidative stress-mediated effects in cancer cells. For instance, a novel acridone derivative, 2-aminoacetamido-10-(3, 5-dimethoxy)-benzyl-9(10H)-acridone hydrochloride (designated as 8a), has been demonstrated to trigger apoptosis in CCRF-CEM leukemia cells through the induction of oxidative stress. This was evidenced by a significant increase in ROS levels and the lipid peroxidation product, malondialdehyde (MDA). Furthermore, this compound was found to disrupt the cellular redox balance by significantly decreasing the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG).
Similarly, acridine chalcones have been reported to exert their antiproliferative effects through the induction of oxidative stress. One such compound, (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (chalcone 1C), was shown to increase the production of both ROS and RNS, as well as superoxide (B77818), in human colorectal carcinoma cells (HCT116). This pro-oxidative effect was linked to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis.
The presence of a nitro group on the aromatic ring of this compound is also of significant interest. Aromatic nitro compounds are known to undergo metabolic reduction, a process that can lead to the generation of ROS. The enzymatic reduction of the nitro group can produce nitro anion radicals, which can then react with molecular oxygen to form superoxide radicals, leading to a cascade of oxidative stress. The metabolism of various nitro compounds has been shown to be linked with glutathione S-transferases, suggesting a direct interaction with the glutathione system.
The following tables summarize the observed effects of related acridone derivatives on markers of oxidative stress, providing a potential model for the action of this compound.
| Compound | Cell Line | Effect on ROS/RNS | Effect on Lipid Peroxidation (MDA) | Effect on Glutathione System |
| Acridone Derivative 8a | CCRF-CEM | ↑ ROS | ↑ MDA | ↓ GSH/GSSG Ratio |
| Acridine Chalcone 1C | HCT116 | ↑ ROS/RNS, ↑ Superoxide | Not Reported | Biphasic effect on GSH levels |
| Compound | Key Research Findings Related to Oxidative Stress |
| Acridone Derivative 8a | Induces oxidative stress-mediated apoptosis. The increase in ROS and MDA, coupled with a decrease in the GSH/GSSG ratio, points to a significant disruption of cellular redox homeostasis. |
| Acridine Chalcone 1C | The antiproliferative effect is mediated by the induction of oxidative stress, leading to mitochondrial dysfunction and DNA damage. The production of both ROS and RNS highlights a broad impact on cellular redox signaling. |
| General Nitroaromatic Compounds | Can undergo metabolic reduction to form radical species that react with oxygen to produce superoxide, thereby inducing oxidative stress. They can also be conjugated with glutathione, affecting a critical cellular antioxidant defense mechanism. |
Structure Activity Relationship Sar and Rational Design of Methyl 1 Nitro 9 Oxo 4 Acridinecarboxylate Analogs
Systematic Modification of the Acridine (B1665455) Ring System and Its Influence on Biological Activity
The tricyclic planar structure of the acridine core is fundamental to its primary mechanism of action: intercalation between DNA base pairs. researchgate.net This interaction disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells. However, the biological activity is not solely dependent on intercalation and can be significantly modulated by the nature and position of substituents on the acridine ring. mdpi.com
Systematic modifications to the acridine ring of 1-nitro-9-oxo-acridine derivatives can profoundly influence their biological activity. The introduction of various substituents at different positions can affect the compound's electronic properties, lipophilicity, and steric profile, which in turn alters its DNA binding affinity, target enzyme inhibition, and cellular uptake. For instance, the position of substituents on the heterocyclic core is a key determinant of the biological property and selectivity observed in acridine derivatives. nih.gov
Research on related acridine analogs has shown that even minor changes, such as the addition or transposition of a methoxy (B1213986) group, can lead to a significant loss or alteration of activity. nih.gov The three aromatic rings of the acridine scaffold are generally considered necessary for the inhibitory activity of many of its derivatives. nih.gov
Table 1: Influence of Acridine Ring Modifications on Biological Activity of Acridine Analogs
| Modification | Position(s) | Observed Effect on Biological Activity | Reference(s) |
|---|---|---|---|
| Methoxy Group | 7 | Essential for potent kinase inhibition in some series. | nih.gov |
| Methoxy Group Transposition | 3 | Loss of activity in certain kinase inhibitor analogs. | nih.gov |
| Chloro Group | 3 | Tolerated for activity in some kinase inhibitors when combined with other substituents. | nih.gov |
| Pyrrolidine Substituent | 1 | Influences the reduction pattern of the acridine ring. | researchgate.net |
| Pyrrolidine Substituent | 9 | Affects the reduction of the lateral carbocyclic rings. | researchgate.net |
| Methyl Group | 9 | Can influence the catalytic hydrogenation of the acridine system. | researchgate.net |
Impact of Substitutions on the Nitro Group (Position 1) and Carboxylate Moiety (Position 4)
The substituents at positions 1 and 4 of the 9-oxo-acridine scaffold are critical determinants of the biological activity of this class of compounds.
The 1-nitro group is a key feature of many biologically active acridine derivatives. Studies on various nitroaromatic compounds have shown that the nitro group can act as both a pharmacophore and a toxicophore. researchgate.netnih.gov Its strong electron-withdrawing nature significantly influences the electronic properties of the acridine ring, which can enhance DNA binding and contribute to cytotoxicity. nih.gov Research on 1-nitro-9-aminoacridine (B1201617) derivatives has indicated that the biological activity is more dependent on their ability to form covalent crosslinks with DNA rather than just intercalation. nih.gov The position of the nitro group is crucial; for example, in chalcones, the placement of a nitro group at different positions dramatically affects their anti-inflammatory and vasorelaxant activities. mdpi.com Bioisosteric replacement of the nitro group is a strategy employed to mitigate potential toxicity associated with this functional group while retaining or improving biological activity. nih.gov
The carboxylate moiety at position 4 , specifically the methyl ester in Methyl 1-nitro-9-oxo-4-acridinecarboxylate, also plays a significant role. The presence of a carboxamide or carboxylate group at this position can have a substantial effect on the kinetic stability of the DNA-drug complex. ontosight.ai In the related 9-aminoacridine-4-carboxamides, this group contributes to exceptional stability and water solubility, coupled with significant antitumor activity. nih.gov Modification of this ester group, for instance, by creating a series of different alkyl esters, could influence the compound's solubility, cell permeability, and potential for acting as a prodrug.
Elucidation of Key Pharmacophoric Elements for Target Interaction and Biological Response
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.comresearchgate.net For acridine derivatives, the key pharmacophoric elements are largely dictated by their primary mode of action, which often involves interaction with DNA and DNA-associated enzymes like topoisomerases.
The fundamental pharmacophoric features of 1-nitro-9-oxo-acridine-based compounds generally include:
A planar aromatic system: The flat, tricyclic acridine core is essential for intercalating between DNA base pairs.
Hydrogen bond acceptors/donors: The 9-oxo group and the nitro group can act as hydrogen bond acceptors, facilitating interactions with biological targets.
An electron-deficient region: The nitro group creates an electron-poor area on the acridine ring, which can be crucial for specific interactions and may contribute to the compound's redox properties, potentially leading to the generation of reactive oxygen species. nih.gov
Modulable side chains: The carboxylate group at position 4 provides a handle for introducing diversity and modifying physicochemical properties like solubility and membrane permeability.
Pharmacophore models for other classes of acridine derivatives have been developed, highlighting the importance of features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions for their biological activity. zuj.edu.jo
Development of Structure-Activity Models for Optimized Biological Activity of Acridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable tools in rational drug design, enabling the prediction of the activity of novel, unsynthesized compounds and providing insights into the structural features that govern their potency.
For acridine derivatives, 2D and 3D-QSAR studies have been conducted to elucidate the structural requirements for various biological activities, including antimalarial and antitumor effects. nih.govresearchgate.net These studies typically involve the calculation of various molecular descriptors, such as:
Topological descriptors: Which describe the connectivity and branching of the molecule.
Electronic descriptors: Such as atomic charges and frontier molecular orbital energies (HOMO and LUMO), which are particularly relevant for understanding the role of the electron-withdrawing nitro group.
Steric descriptors: Which account for the size and shape of the molecule and its substituents.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions around the aligned molecules. semanticscholar.org Such models can guide the strategic placement of substituents on the acridine ring and the modification of the nitro and carboxylate groups to enhance target interaction and biological response. For instance, a 3D-QSAR study on 9-anilinoacridines identified specific steric and electrostatic fields that are critical for their antitumor activity. researchgate.net
Exploration of Privileged Structures and Scaffolds within Acridine-Based Research
The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. nih.govnih.gov These scaffolds serve as versatile templates for the design of libraries of compounds with diverse biological activities. The acridine and its oxidized form, the acridone (B373769), are considered privileged scaffolds, particularly in the field of oncology. researchgate.netnih.gov
The utility of the acridine scaffold stems from its inherent physicochemical properties, most notably its planarity, which facilitates DNA intercalation. researchgate.net This fundamental interaction is a starting point for the development of a wide array of anticancer agents, including topoisomerase inhibitors and telomerase inhibitors. researchgate.net
The 1-nitro-9-oxo-acridine-4-carboxylate framework represents a specific embodiment of this privileged scaffold, decorated with functional groups known to be important for cytotoxic activity. By exploring variations of this scaffold, researchers can generate novel compounds with potentially improved therapeutic profiles. This exploration includes not only substitutions on the acridine ring but also the fusion of the acridine core with other heterocyclic systems to create hybrid molecules with novel mechanisms of action. The inherent affinity of the acridine scaffold for various biological targets makes it a valuable starting point in the quest for new multi-target ligands and effective probes for investigating complex biological pathways. nih.gov
Cellular Biology and Pathway Modulation by Methyl 1 Nitro 9 Oxo 4 Acridinecarboxylate
Cellular Accumulation and Subcellular Localization Studies
There is no available data from studies such as fluorescence microscopy or mass spectrometry imaging to describe how METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE accumulates within cells or where it localizes in subcellular compartments.
Effects on Cell Cycle Progression and Checkpoint Activation
Information regarding the effects of this specific compound on cell cycle progression is not present in the current scientific literature.
Cell Cycle Arrest Mechanisms
There are no studies documenting whether this compound can induce cell cycle arrest in the G1, S, or G2/M phases.
Modulation of Cell Cycle Regulatory Proteins
No research has been published on the interaction of this compound with cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
Induction of Programmed Cell Death Mechanisms
The capacity of this compound to induce programmed cell death has not been investigated.
Apoptosis Induction and Caspase Activation Pathways
There is no information on whether this compound can induce apoptosis or activate caspase pathways.
Autophagy Modulation and Lysosomal Pathway Interactions
There are no studies available concerning the modulation of autophagy or interactions with the lysosomal pathway by this compound.
Information regarding the biological effects of this compound is not available in the public domain.
Extensive searches of scientific literature and databases have yielded no specific research data on the chemical compound this compound in the context of cellular biology and pathway modulation. Consequently, there is no information available to populate the requested article sections on its effects on necroptosis, pyroptosis, global gene expression, proteomic profiles, or its impact on key cellular signaling pathways such as MAPK, PI3K/Akt, NF-κB, and p53.
The provided outline requires detailed, research-based findings for a comprehensive analysis of the compound's cellular and molecular activities. Without any available studies on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the user's specific instructions.
Further research would be required to determine the biological activities of this particular compound. At present, its interactions with the specified cellular processes and pathways remain uninvestigated and undocumented in publicly accessible scientific resources.
Research on this compound and Cellular Senescence Remains Undisclosed
A comprehensive review of scientific literature reveals a significant gap in the understanding of the specific effects of this compound on cellular senescence and its related markers. Despite the growing interest in the field of cellular aging and the development of senolytic and senomorphic compounds, dedicated research investigating the role of this particular chemical entity in inducing or modulating senescence pathways appears to be absent from publicly available scientific databases and research publications.
Cellular senescence is a fundamental biological process characterized by an irreversible state of cell cycle arrest. It plays a dual role in both physiological processes, such as embryonic development and tumor suppression, and in pathological conditions, including aging and age-related diseases. The identification of compounds that can modulate cellular senescence is a key area of biomedical research.
The investigation of a compound's effect on cellular senescence typically involves the examination of several key markers. These include the activity of senescence-associated β-galactosidase (SA-β-gal), the expression of cell cycle inhibitors like p53 and p21, and the formation of DNA damage foci, often marked by γ-H2AX. nih.govcellsignal.com
Senescence-Associated β-galactosidase (SA-β-gal): This is a widely used biomarker for senescent cells, detectable at a specific pH. dojindo.com
p53 and p21: The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are critical regulators of the cell cycle and are often upregulated in senescent cells. cellsignal.comresearchgate.netnih.gov
γ-H2AX: This phosphorylated form of the H2AX histone protein accumulates at sites of DNA double-strand breaks and is a sensitive indicator of DNA damage, a common trigger of cellular senescence. nih.govnih.gov
While extensive research exists on various compounds that induce or mitigate cellular senescence, a direct link between this compound and these established markers has not been documented in the accessible scientific literature. Consequently, data tables and detailed research findings on its specific impact on cellular senescence induction and the modulation of related markers cannot be provided at this time. Further investigation into the biological activities of this compound is required to elucidate its potential role in the complex processes of cellular aging.
Computational Chemistry and in Silico Modeling of Methyl 1 Nitro 9 Oxo 4 Acridinecarboxylate
Quantum Chemical Calculations for Electronic and Geometric Structure Analysis
There are currently no published studies detailing quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock methods, specifically for METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE. Such calculations would be invaluable for understanding the molecule's electronic properties, including its molecular orbital energies (HOMO-LUMO gap), electrostatic potential surface, and partial atomic charges. This information is fundamental to predicting its reactivity and interaction with biological macromolecules. For related nitroaromatic and acridone (B373769) compounds, quantum chemical methods have been used to analyze their structural and electronic properties. rsc.orgnih.govresearchgate.netufms.br
Molecular Docking Simulations with DNA and Protein Targets
While molecular docking is a common technique to predict the binding of acridine (B1665455) derivatives to DNA and protein targets like topoisomerases, nih.govresearchgate.net no specific docking studies for this compound have been reported. The planarity of the acridine ring system suggests a potential for DNA intercalation, a common mechanism for this class of compounds. mdpi.comnih.govrsc.org
Prediction of Binding Modes and Interaction Energies
Without specific docking studies, the preferred binding modes and the quantitative interaction energies of this compound with biological targets remain speculative. For other acridine derivatives, binding energies are calculated to estimate the affinity for their targets. jppres.com
Analysis of Hydrogen Bonding and Hydrophobic Interactions
A detailed analysis of the hydrogen bonding and hydrophobic interactions for this specific compound is not available. Such an analysis would require a docked complex, which has not been described in the literature. These interactions are critical for the stability of ligand-receptor complexes.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations, which provide insights into the dynamic behavior and stability of ligand-receptor complexes over time, have not been published for this compound. MD simulations of other acridine-DNA complexes have been performed to understand the stability of the intercalated state and the influence of substituents on binding. nih.govnih.govyoutube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR studies have been conducted on broader series of nitro-9-aminoacridine derivatives to correlate their physicochemical properties with antitumor activity. nih.govijpsonline.com These studies help in identifying key molecular descriptors that govern the biological activity of this class of compounds. However, no QSAR model specifically including this compound or a closely related series has been found.
Virtual Screening for Identification of Novel Scaffolds and Analogs with Desired Interaction Profiles
Virtual screening campaigns are often employed to discover new compounds with similar or improved activity based on a known active scaffold. There is no evidence in the current literature of this compound being used as a template or a hit in virtual screening studies to identify novel analogs.
Ligand Efficiency and Selected Ligand-Based Drug Design Assessment
In the realm of computational drug discovery, the assessment of a compound's potential extends beyond its raw binding affinity. Metrics such as Ligand Efficiency (LE) and principles of ligand-based drug design provide a more nuanced understanding of a molecule's drug-like properties and its potential for optimization. While specific studies on this compound are not extensively documented in publicly available literature, we can infer its potential by examining computational studies on the broader class of acridone derivatives. These analogues serve as valuable surrogates for understanding how the structural and physicochemical properties of the acridone scaffold contribute to its biological activity.
Ligand Efficiency (LE) is a critical metric in lead optimization, normalizing binding affinity for the size of the molecule. It is often calculated as the binding energy per heavy (non-hydrogen) atom. This allows for a more equitable comparison of compounds with different molecular weights, favoring those that achieve high affinity with fewer atoms. For a class of P-glycoprotein inhibitors that included acridone-4-carboxamides, a study highlighted that smaller ligands tended to exhibit higher ligand efficiency values. acs.org This suggests that for the acridone scaffold, strategic and minimalistic substitutions are likely to yield more efficient binders. While the precise LE for this compound has not been reported, its relatively modest size could be advantageous, provided it demonstrates significant biological activity.
Ligand-based drug design encompasses a variety of computational methods that are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Key approaches include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For acridone derivatives, 3D-QSAR studies have been successfully employed to elucidate the structural requirements for their cytotoxic activity. derpharmachemica.com In one such study on 38 acridone derivatives, a Partial Least Square (PLS) regression analysis yielded a model with a high correlation coefficient (r² of 0.98) and predictive ability (q² of 0.74). derpharmachemica.com The model indicated that bulky alkyl groups at the N10 position and the carbonyl oxygen of the acridone core were favorable for cytotoxic activity. derpharmachemica.com
Another 3D-QSAR study focusing on acridones as chemosensitizing agents in cancer also reported a robust model with a regression coefficient (R²) of 0.98 and a predictive squared correlation coefficient (Q²) of 0.86. hilarispublisher.com These findings underscore the utility of QSAR in predicting the activity of new acridone derivatives and guiding the design of more potent analogues.
| QSAR Study Focus | Statistical Metric | Value |
| Cytotoxic Acridones | r² | 0.98 |
| q² | 0.74 | |
| Pearson-R | 0.92 | |
| Acridones as Chemosensitizers | R² | 0.98 |
| Q² | 0.86 | |
| Pearson-R | 0.95 |
Pharmacophore modeling is another powerful ligand-based technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. For a series of cytotoxic acridone derivatives, a pharmacophore model identified key features including one hydrogen bond acceptor, one hydrophobic region, and three aromatic rings (AHRRR). derpharmachemica.com A similar study on acridones as chemosensitizing agents also identified a pharmacophore with one hydrogen bond acceptor, one hydrophobic region, a positive ionizable group, and three aromatic rings (AHPRRR). hilarispublisher.com
These models serve as 3D queries for virtual screening of compound libraries to identify novel molecules with the desired activity profile. The presence of the nitro group (a potential hydrogen bond acceptor) and the methyl carboxylate group in this compound could be evaluated against such pharmacophore models to predict its potential activity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. While technically a structure-based design method, it is often used in conjunction with ligand-based approaches. Docking studies on various acridone derivatives have revealed potential binding interactions with target proteins. For instance, novel tetracyclic acridone derivatives showed binding energies ranging from -8.1394 to -6.9915 kcal/mol against various cancer-related protein targets. nih.gov Another study on N10-substituted acridones reported docking scores ranging from -6.12 to -8.80, indicating a strong binding affinity for DNA. iajpr.com These studies consistently highlight the importance of the planar acridone core for intercalation and interaction with biological macromolecules. iajpr.comnih.govresearchgate.netnih.gov
Advanced Research Methodologies and Future Directions in Methyl 1 Nitro 9 Oxo 4 Acridinecarboxylate Research
Application of Advanced Biophysical Techniques for Elucidating Molecular Interaction Kinetics and Thermodynamics
To understand the mechanism of action of a novel acridine (B1665455) derivative, it is crucial to characterize its interactions with biological targets. Advanced biophysical techniques are instrumental in determining the kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of these interactions. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) would be employed to study the binding of METHYL 1-NITRO-9-OXO-4-ACRIDINECARBOXYLATE to putative targets like DNA, topoisomerases, or protein kinases. researchgate.net The planar structure of acridine derivatives suggests a primary mechanism of action through DNA intercalation, disrupting DNA replication and transcription. researchgate.neteurekaselect.com
Table 1: Biophysical Techniques for Studying Molecular Interactions
| Technique | Information Provided | Potential Application for Acridine Research |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (k_on, k_off), affinity (K_D) | Quantifying the binding of acridine compounds to immobilized DNA or target proteins. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Determining the thermodynamic profile of acridine-target interactions. |
| Bio-Layer Interferometry (BLI) | Real-time binding kinetics and affinity | High-throughput screening of acridine libraries for target binding. |
Integration of Multi-Omics Data for Systems Biology Understanding of Compound Action
A systems biology approach, integrating various "omics" data, provides a holistic view of a compound's effect on cellular systems. nih.govnih.gov For an uncharacterized acridine derivative, this would involve treating cellular models with the compound and subsequently performing genomics, transcriptomics, proteomics, and metabolomics analyses. This multi-omics data can reveal the compound's impact on various cellular pathways and help in identifying its primary targets and off-target effects. nih.gov
Exploration of Chemical Biology Tools for Precise Target Deconvolution and Pathway Mapping
Identifying the specific molecular targets of a new compound is a critical step in preclinical development. Chemical biology tools, such as affinity-based protein profiling (AfBPP) and the development of photo-affinity probes, would be essential for the deconvolution of targets for this compound. These techniques allow for the capture and identification of proteins that directly interact with the compound within a complex biological sample.
Strategies for Overcoming Preclinical Resistance Mechanisms in Cellular Models
Resistance to anticancer agents is a significant challenge. For acridine-based compounds, resistance can emerge through various mechanisms, including increased drug efflux, alterations in target enzymes like topoisomerases, and enhanced DNA repair pathways. researchgate.net Preclinical studies would involve the use of resistant cancer cell lines to investigate these mechanisms and to devise strategies to overcome them, such as co-administration with efflux pump inhibitors.
Synergistic Combination Studies with Other Preclinical Agents in Cellular Contexts
The therapeutic potential of acridine derivatives can often be enhanced when used in combination with other agents. Preclinical studies would explore the synergistic effects of this compound with other established anticancer drugs. These studies aim to identify combinations that result in enhanced efficacy and potentially reduced toxicity.
Challenges and Future Perspectives in Acridine-Based Compound Discovery for Preclinical Applications
The discovery and development of acridine-based compounds face several challenges, including optimizing selectivity for cancer cells to minimize off-target effects and overcoming multidrug resistance. researchgate.netnih.gov Future research will likely focus on the design of novel acridine derivatives with improved pharmacological properties and the use of advanced drug delivery systems to enhance their therapeutic index. researchgate.neteurekaselect.com The integration of computational modeling and experimental approaches will be crucial in guiding the synthesis and evaluation of next-generation acridine-based therapeutics. researchgate.net
Q & A
Q. What strategies optimize multi-step syntheses involving this compound as an intermediate?
- Methodological Answer :
- Convergent Synthesis : Prepare acridine and ester moieties separately, then couple via Pd-catalyzed cross-coupling.
- In Situ Monitoring : Use ReactIR to track nitro-group incorporation in real time.
- Scale-Up Adjustments : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) and optimize catalyst loading (e.g., 0.5 mol% Pd(OAc)₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
